molecular formula C21H22ClFN4O3 B11520735 N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-fluorophenyl)ethanediamide

N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-fluorophenyl)ethanediamide

Cat. No.: B11520735
M. Wt: 432.9 g/mol
InChI Key: LRTIFMDBMAOFBZ-UHFFFAOYSA-N
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Description

N-{2-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-FLUOROPHENYL)ETHANEDIAMIDE is a complex organic compound that features a piperazine ring substituted with a 4-chlorobenzoyl group and an ethylenediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-FLUOROPHENYL)ETHANEDIAMIDE typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the preparation of the piperazine intermediate by reacting piperazine with 4-chlorobenzoyl chloride under basic conditions.

    Coupling Reaction: The intermediate is then coupled with 4-fluorophenyl ethylenediamine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially using continuous flow reactors and automated purification systems to handle large quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-FLUOROPHENYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-FLUOROPHENYL)ETHANEDIAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and receptors.

    Chemical Biology: It serves as a tool compound to investigate the structure-activity relationships of piperazine derivatives.

    Industrial Applications: The compound may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-FLUOROPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide
  • N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl)piperazin-1-yl)acetamides

Uniqueness

N-{2-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-FLUOROPHENYL)ETHANEDIAMIDE is unique due to its specific substitution pattern on the piperazine ring and the presence of both chlorobenzoyl and fluorophenyl groups. This unique structure may confer distinct pharmacological properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C21H22ClFN4O3

Molecular Weight

432.9 g/mol

IUPAC Name

N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]ethyl]-N'-(4-fluorophenyl)oxamide

InChI

InChI=1S/C21H22ClFN4O3/c22-16-3-1-15(2-4-16)21(30)27-13-11-26(12-14-27)10-9-24-19(28)20(29)25-18-7-5-17(23)6-8-18/h1-8H,9-14H2,(H,24,28)(H,25,29)

InChI Key

LRTIFMDBMAOFBZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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